molecular formula C17H23N5O2 B2846110 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 1798538-80-3

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B2846110
CAS No.: 1798538-80-3
M. Wt: 329.404
InChI Key: HCOUJXIVEPNLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a urea derivative, which includes a pyrimidine ring and a phenyl ring in its structure . Urea derivatives are often used in medicinal chemistry due to their bioactivity. Pyrimidine is a basic structure in nucleotides and many pharmaceuticals. The phenyl ring is a common structure in organic chemistry with various applications.


Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring, a phenyl ring, and a urea linkage. The exact structure would depend on the positions of the substituents on these rings .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. It would likely be involved in reactions typical of ureas, pyrimidines, and phenyl compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Ureas generally have high melting points and are soluble in water. Pyrimidines and phenyl compounds have varying properties depending on their substituents .

Scientific Research Applications

Plant Betalains: Chemistry and Biochemistry

Betalains, which involve nitrogenous core structures that could be structurally similar to the compound , are studied for their pigment properties in plants. This research provides insights into the chemistry and biochemistry of betalains, highlighting their significance as chemosystematic markers and their synthesis pathway starting from tyrosine to DOPA and then to betalamic acid, which is crucial for pigment formation (Khan & Giridhar, 2015).

Urea Biosensors: A Comprehensive Review

This review focuses on the advances in biosensors for detecting and quantifying urea concentrations. Given the importance of urea in various biological and environmental contexts, the development of sensitive and specific urea biosensors using different materials for enzyme immobilization presents a significant area of research. This paper explores the materials used in constructing urea biosensors and their sensing parameters (Botewad et al., 2021).

Urease Inhibitors as Potential Drugs for Gastric and Urinary Tract Infections: A Patent Review

Investigations into urease inhibitors highlight their potential in treating infections caused by urease-producing bacteria in the gastric and urinary tracts. This paper reviews the patent literature on various groups of urease inhibitors, including urea derivatives, underscoring their therapeutic potential in medicine (Kosikowska & Berlicki, 2011).

Ureas: Applications in Drug Design

Ureas feature unique hydrogen bonding capabilities, making them vital for drug-target interactions. This review emphasizes the significance of the urea functional group in medicinal chemistry, illustrating how urea derivatives serve as modulators of biological targets across a range of bioactivities. It provides a comprehensive look at the role of ureas in enhancing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules in drug design (Jagtap et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many urea derivatives are used as inhibitors for various enzymes. Pyrimidine derivatives have a wide range of biological activities .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and use. Proper safety measures should always be taken when handling chemical compounds .

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-11-8-13(24-5)6-7-14(11)20-17(23)18-10-15-19-12(2)9-16(21-15)22(3)4/h6-9H,10H2,1-5H3,(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOUJXIVEPNLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=C(C=C(C=C2)OC)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.